molecular formula C16H12N2O B13377106 2-[(1-Isoquinolinylimino)methyl]phenol

2-[(1-Isoquinolinylimino)methyl]phenol

Cat. No.: B13377106
M. Wt: 248.28 g/mol
InChI Key: XJAQXZBZCNORKG-UHFFFAOYSA-N
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Description

2-[(1-Isoquinolinylimino)methyl]phenol is a phenolic Schiff base derivative featuring an isoquinoline moiety linked via an iminomethyl (-CH=N-) group to a phenolic ring. Isoquinoline derivatives are well-documented for diverse bioactivities, including antitumor, antimicrobial, and neurotoxic effects . The imine group (C=N) in Schiff bases often confers metal-chelating properties, making such compounds relevant in coordination chemistry and drug design . The phenolic hydroxyl group may enhance solubility and enable hydrogen bonding, influencing molecular interactions in biological systems .

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-(isoquinolin-1-yliminomethyl)phenol

InChI

InChI=1S/C16H12N2O/c19-15-8-4-2-6-13(15)11-18-16-14-7-3-1-5-12(14)9-10-17-16/h1-11,19H

InChI Key

XJAQXZBZCNORKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2N=CC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Isoquinolinylimino)methyl]phenol typically involves the condensation of isoquinoline-1-carbaldehyde with 2-aminophenol. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Isoquinolinylimino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-[(1-Isoquinolinylimino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(1-Isoquinolinylimino)methyl]phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the imine group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Table 3: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility/LogP
This compound C₁₆H₁₃N₃O ~263.3 Not reported
2-[(Methylamino)methyl]phenol C₉H₁₃NO 151.21 Likely polar due to -NH₂
2-[(Decylamino)methyl]phenol C₁₇H₂₇NO 261.41 Hydrophobic (long alkyl chain)
2-((Dimethylamino)methyl)phenol C₉H₁₃NO 151.21 Moderate polarity (tertiary amine)
  • Lipophilicity Trends: Longer alkyl chains (e.g., decylamino ) increase LogP, favoring membrane penetration but reducing water solubility.
  • Hydrogen Bonding: The phenolic -OH and imine groups in the target compound may improve solubility in polar solvents compared to alkylamino analogs.

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